molecular formula C22H13BrN2O8 B11137885 3-(4-bromophenoxy)-7-(2,4-dinitrophenoxy)-2-methyl-4H-chromen-4-one

3-(4-bromophenoxy)-7-(2,4-dinitrophenoxy)-2-methyl-4H-chromen-4-one

Cat. No.: B11137885
M. Wt: 513.2 g/mol
InChI Key: IIOXFCWKZOKQRN-UHFFFAOYSA-N
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Description

3-(4-bromophenoxy)-7-(2,4-dinitrophenoxy)-2-methyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of bromophenoxy and dinitrophenoxy groups attached to a chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenoxy)-7-(2,4-dinitrophenoxy)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of appropriate phenolic compounds with diketones under acidic or basic conditions.

    Introduction of bromophenoxy and dinitrophenoxy groups: This step involves the nucleophilic substitution reactions where bromophenol and dinitrophenol are reacted with the chromen-4-one core in the presence of suitable catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenoxy)-7-(2,4-dinitrophenoxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or the removal of nitro groups.

    Substitution: The bromophenoxy and dinitrophenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

3-(4-bromophenoxy)-7-(2,4-dinitrophenoxy)-2-methyl-4H-chromen-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-bromophenoxy)-7-(2,4-dinitrophenoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenoxy)-7-(2,4-dinitrophenoxy)-2-methyl-4H-chromen-4-one
  • 3-(4-fluorophenoxy)-7-(2,4-dinitrophenoxy)-2-methyl-4H-chromen-4-one
  • 3-(4-methylphenoxy)-7-(2,4-dinitrophenoxy)-2-methyl-4H-chromen-4-one

Uniqueness

3-(4-bromophenoxy)-7-(2,4-dinitrophenoxy)-2-methyl-4H-chromen-4-one is unique due to the presence of the bromophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H13BrN2O8

Molecular Weight

513.2 g/mol

IUPAC Name

3-(4-bromophenoxy)-7-(2,4-dinitrophenoxy)-2-methylchromen-4-one

InChI

InChI=1S/C22H13BrN2O8/c1-12-22(33-15-5-2-13(23)3-6-15)21(26)17-8-7-16(11-20(17)31-12)32-19-9-4-14(24(27)28)10-18(19)25(29)30/h2-11H,1H3

InChI Key

IIOXFCWKZOKQRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC4=CC=C(C=C4)Br

Origin of Product

United States

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